molecular formula C27H15N3O5S B11681618 5-(1,3-benzoxazol-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione

5-(1,3-benzoxazol-2-yl)-2-{4-[(4-nitrophenyl)sulfanyl]phenyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B11681618
M. Wt: 493.5 g/mol
InChI Key: VZPKSJVSMXZHKY-UHFFFAOYSA-N
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Description

5-(1,3-BENZOXAZOL-2-YL)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. The presence of the benzoxazole moiety, along with the nitrophenyl and isoindole groups, contributes to the compound’s unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-BENZOXAZOL-2-YL)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Benzoxazole Moiety: The benzoxazole ring is synthesized through the cyclization of o-aminophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Nitro Group: The nitrophenyl group is introduced via nitration of the corresponding phenyl derivative using a mixture of concentrated nitric and sulfuric acids.

    Formation of Isoindole Ring: The isoindole ring is formed through a cyclization reaction involving a suitable dicarboxylic acid derivative and an amine.

    Coupling Reactions: The final compound is obtained by coupling the benzoxazole, nitrophenyl, and isoindole intermediates using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(1,3-BENZOXAZOL-2-YL)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl and benzoxazole moieties.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Substituted benzoxazole and nitrophenyl derivatives.

Scientific Research Applications

5-(1,3-BENZOXAZOL-2-YL)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(1,3-BENZOXAZOL-2-YL)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with various molecular targets, including enzymes and receptors. The benzoxazole moiety is known to interact with DNA and proteins, leading to inhibition of enzyme activity and disruption of cellular processes. The nitrophenyl group can undergo redox reactions, generating reactive oxygen species that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole Derivatives: Compounds with similar benzoxazole structures, such as 2-(4-aminophenyl)benzoxazole.

    Nitrophenyl Derivatives: Compounds with nitrophenyl groups, such as 4-nitrophenyl sulfone.

    Isoindole Derivatives: Compounds with isoindole structures, such as 1H-isoindole-1,3(2H)-dione.

Uniqueness

5-(1,3-BENZOXAZOL-2-YL)-2-{4-[(4-NITROPHENYL)SULFANYL]PHENYL}-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to the combination of benzoxazole, nitrophenyl, and isoindole moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various scientific applications.

Properties

Molecular Formula

C27H15N3O5S

Molecular Weight

493.5 g/mol

IUPAC Name

5-(1,3-benzoxazol-2-yl)-2-[4-(4-nitrophenyl)sulfanylphenyl]isoindole-1,3-dione

InChI

InChI=1S/C27H15N3O5S/c31-26-21-14-5-16(25-28-23-3-1-2-4-24(23)35-25)15-22(21)27(32)29(26)17-6-10-19(11-7-17)36-20-12-8-18(9-13-20)30(33)34/h1-15H

InChI Key

VZPKSJVSMXZHKY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5=CC=C(C=C5)SC6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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